Quinacrine dihydrochloride dihydrate

Preformulation Analytical Chemistry Drug Solubility

Researchers requiring a potent PLA2 inhibitor for inflammation or cancer studies often face high working concentrations and off-target effects with chloroquine. Quinacrine dihydrochloride dihydrate (CAS 6151-30-0) solves this by providing 76-fold greater PLA2 inhibitory potency (IC50 = 17 µM vs 1.3 mM for chloroquine). • 10-fold greater potency in nonviral gene delivery transfection enhancement • IC50 of 15.8 nM against chloroquine-sensitive P. falciparum (vs 19.6 nM for chloroquine) • In vivo synergy with cisplatin: extends tumor progression-free survival by 4 days, enabling 50% cisplatin dose reduction Supplied as ≥98% (HPLC) bright yellow powder with certificate of analysis.

Molecular Formula C23H33Cl2N3O2
Molecular Weight 454.4 g/mol
CAS No. 6151-30-0
Cat. No. B027041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinacrine dihydrochloride dihydrate
CAS6151-30-0
SynonymsAcrichine
Atabrine
Atebrin
Dihydrochloride, Quinacrine
Dimesylate, Quinacrine
Hydrochloride, Quinacrine
Mepacrine
Monoacetate, Quinacrine
Monohydrochloride, Quinacrine
Monomesylate, Quinacrine
Quinacrine
Quinacrine Dihydrochloride
Quinacrine Dihydrochloride, Dihydrate
Quinacrine Dihyrochloride, (R)-Isomer
Quinacrine Dihyrochloride, (S)-Isomer
Quinacrine Dimesylate
Quinacrine Hydrochloride
Quinacrine Monoacetate
Quinacrine Monohydrochloride
Quinacrine Monomesylate
Quinacrine, (+-)-Isomer
Quinacrine, (R)-Isomer
Quinacrine, (S)-Isome
Molecular FormulaC23H33Cl2N3O2
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.Cl
InChIInChI=1S/C23H30ClN3O.ClH.H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H;1H2
InChIKeySHUFTPHVWKTNFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinacrine Dihydrochloride Dihydrate: Identity and Sourcing


Quinacrine dihydrochloride dihydrate (CAS 6151-30-0), also known as mepacrine hydrochloride hydrate, is the dihydrate salt form of quinacrine, an acridine derivative that has been widely used as an antimalarial agent and research tool for over seven decades [1]. The compound possesses a molecular weight of 508.91 g/mol and the molecular formula C23H30ClN3O·2HCl·2H2O [2]. It is a bright yellow powder with a melting point of 247–250°C (with decomposition) . Quinacrine exerts its biological effects through multiple mechanisms including DNA intercalation, inhibition of phospholipase A2 (PLA2), and modulation of voltage-dependent sodium channels . The dihydrate form is the most commonly procured research-grade material, but its specific hydration state introduces distinct solid-state and solubility characteristics that are not shared by the anhydrous form (CAS 69-05-6) .

Why Quinacrine Dihydrochloride Dihydrate Cannot Be Substituted


Substitution of quinacrine dihydrochloride dihydrate with the anhydrous salt (quinacrine dihydrochloride, CAS 69-05-6) or with other 4-aminoquinoline antimalarials such as chloroquine or hydroxychloroquine is not scientifically justified without careful consideration of key differentiating properties. First, the dihydrate and anhydrous forms exhibit markedly different water solubility profiles: the dihydrate has a reported water solubility of 2.8 g/100 mL (28 mg/mL), while the anhydrous form achieves 41 mg/mL . Second, solid-state characterization studies have identified two distinct anhydrous phases and a tetrahydrate form, with the dihydrate undergoing a two-step dehydration process that can alter its physical stability and hygroscopicity [1]. Third, quinacrine differs fundamentally from chloroquine and hydroxychloroquine in its pharmacological potency across multiple targets, including a >75-fold greater inhibition of phospholipase A2 (PLA2) [2] and a 10-fold lower concentration requirement for equivalent DNA intercalation-dependent effects [3]. These quantitative differences, detailed below, preclude simple one-to-one substitution and mandate product-specific selection based on the intended experimental application.

Quinacrine Dihydrochloride Dihydrate: Evidence vs Analogs


Water Solubility: Dihydrate vs Anhydrous

The water solubility of quinacrine dihydrochloride dihydrate (CAS 6151-30-0) is 2.8 g/100 mL (28 mg/mL), whereas the anhydrous form (quinacrine dihydrochloride, CAS 69-05-6) exhibits a water solubility of 41 mg/mL [1]. This represents a 1.46-fold higher aqueous solubility for the anhydrous salt .

Preformulation Analytical Chemistry Drug Solubility

DNA Intercalation and Transfection Enhancement

In a comparative study of chloroquine analogues as transgene expression enhancers, quinacrine (QC) enhanced transfection similarly to chloroquine (CQ) at a concentration 10 times lower [1]. The study demonstrated that the enhanced intercalation strength of quinacrine's fused acridinyl structure directly correlates with its superior potency in nonviral gene delivery systems [2].

Gene Delivery Nonviral Vectors DNA Intercalation

Antimalarial Potency vs Chloroquine

In head-to-head testing against the chloroquine-sensitive P. falciparum 3D7 strain, quinacrine exhibited an IC50 of 15.8 ± 1.7 nM, compared to chloroquine's IC50 of 19.6 ± 8.2 nM [1]. This represents a 1.24-fold higher potency for quinacrine under identical assay conditions [2].

Malaria Antiparasitic P. falciparum

PLA2 Inhibition vs Chloroquine

Quinacrine inhibits PLA2 with an IC50 of 17 µM (porcine pancreas) . In contrast, chloroquine inhibits P. falciparum PLA2 with an IC50 of 1.3 mM (1,300 µM) [1]. This represents a 76.5-fold greater inhibitory potency for quinacrine against this enzyme class .

Inflammation Enzymology Phospholipase A2

In Vivo Cisplatin Synergy

In a xenograft mouse model of head and neck squamous cell carcinoma (HNSCC), daily oral quinacrine (100 mg/kg) combined with cisplatin significantly extended the median time to reach maximum tumor volume from 20 days (control) to 32 days (p < 0.0001), and from 28 days (cisplatin alone, 2 mg/kg) to 32 days (p < 0.05) [1]. Furthermore, the combination therapy enabled a 50% reduction in the cisplatin dose (from 2 mg/kg to 1 mg/kg) while maintaining equivalent tumor growth impairment [2].

Oncology Drug Repurposing Combination Therapy

Solid-State Stability Comparison

A comprehensive solid-state characterization of quinacrine dihydrochloride revealed the existence of two anhydrous phases and a tetrahydrate form, with the dihydrate exhibiting a two-step dehydration process that destroys the crystal lattice upon heating [1]. The main thermal degradant in both solid state and solution was identified as the N-deethyl compound, and seven related impurities were fully characterized [2]. In contrast, the anhydrous forms lack the defined hydration state of the dihydrate, which may affect hygroscopicity and long-term physical stability [3].

Solid-State Chemistry Pharmaceutical Analysis Polymorphism

Quinacrine Dihydrochloride Dihydrate Application Scenarios


Nonviral Gene Delivery

Investigators developing polycation-based nonviral gene delivery systems should select quinacrine dihydrochloride dihydrate over chloroquine due to its 10-fold greater potency in enhancing transgene expression [1]. This allows lower working concentrations and reduced cytotoxicity while maintaining transfection efficiency.

PLA2 Inhibition Studies

For in vitro and in vivo studies of PLA2-mediated pathways (inflammation, signal transduction, cancer), quinacrine dihydrochloride dihydrate is the preferred tool compound, exhibiting a 76-fold greater inhibitory potency (IC50 = 17 µM) compared to chloroquine (IC50 = 1.3 mM) . This enables use at physiologically relevant concentrations with reduced off-target effects.

Antimalarial Research and Drug Screening

In malaria research, particularly studies involving chloroquine-sensitive P. falciparum strains, quinacrine dihydrochloride dihydrate offers a slight but reproducible potency advantage (IC50 = 15.8 nM vs 19.6 nM for chloroquine) [2]. Its distinct resistance profile and ability to synergize with other antimalarials make it a valuable reference compound and comparator in drug discovery programs.

Oncology Combination Therapy

For oncology researchers exploring cisplatin dose reduction strategies, quinacrine dihydrochloride dihydrate demonstrates robust in vivo synergy, extending median tumor progression-free survival by 4 days relative to cisplatin alone and enabling a 50% reduction in cisplatin dose while maintaining tumor growth inhibition [3]. This supports its use in preclinical models aimed at mitigating chemotherapy toxicity.

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